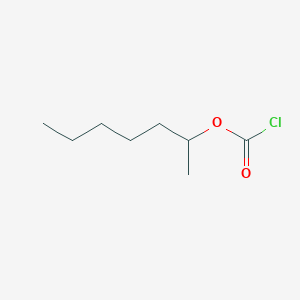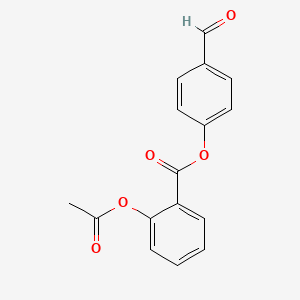![molecular formula C₂₅H₃₁N₃O₁₀ B1144624 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- CAS No. 59389-71-8](/img/no-structure.png)
1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-Tetraacetate is an intermediate of 5-Deazariboflavin, which is utilized in photosensitized cleavage of thymine dimer, used in the study of the action of photoreactivation enzymes. It is also used in synthesis of 5-deazaflavin adenine dinucleotide (5-dFAD).
科学的研究の応用
Anti-Hepatitis B Virus Activity
Compounds structurally related to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol have been studied for their antiviral activities, particularly against hepatitis B virus (HBV). A study by El‐Sayed, Ramiz, and Abdel-Rahman (2009) explored the synthesis of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives and found these compounds to exhibit moderate to high activities against HBV (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Synthesis and Chemical Properties
The chemical synthesis of related compounds has been a subject of interest in scientific research. Yavari and Esnaashari (2005) reported on the three-component one-pot synthesis of Functionalized 1,2,3,6-Tetrahydropyrano[4,3-b]pyrroles, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Yavari & Esnaashari, 2005).
Stability Constants of Metal Complexes
Research by Moreno-Carretero and Salas-peregrin (1985) focused on the stability constants of Ag(I), Zn(II), Cd(II), and Hg(II) complexes with pyrimidine derivatives. Their work provides insight into the interactions between these metal ions and pyrimidine derivatives in various ionic strengths, which is crucial for understanding their potential applications in catalysis and materials science (Moreno-Carretero & Salas-peregrin, 1985).
Synthesis of Flavin Analogues
Studies have also explored the synthesis of flavin analogues using pyrimidine derivatives. Ashton and Brown (1980) described the synthesis of 8-demethyl-8-hydroxy-5-deazariboflavins, highlighting the utility of pyrimidine derivatives in creating biologically relevant molecules (Ashton & Brown, 1980).
Polyhydroxylated Compound Synthesis
Research into the synthesis of polyhydroxylated compounds, such as tetrahydrothiophene, has also incorporated pyrimidine derivatives. Halila, Benazza, and Demailly (2001) demonstrated the synthesis of polyhydroxylated tetrahydrothiophene from dibrominated derivatives of tetritols, pentitols, and hexitols, including compounds related to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol (Halila, Benazza, & Demailly, 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- involves the conversion of ribose to the desired compound through a series of chemical reactions.", "Starting Materials": [ "D-Ribose", "3,4-dimethylbenzaldehyde", "Urea", "Acetic anhydride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of D-Ribose to Ribitol", "D-Ribose is treated with sodium borohydride in methanol to yield ribitol.", "Step 2: Protection of Ribitol", "Ribitol is protected by reacting with acetic anhydride in the presence of sodium hydroxide to form ribitol acetate.", "Step 3: Conversion of Ribitol Acetate to 3,4-dimethylphenylhydrazone Ribitol Acetate", "Ribitol acetate is reacted with 3,4-dimethylbenzaldehyde in ethanol to form 3,4-dimethylphenylhydrazone ribitol acetate.", "Step 4: Conversion of 3,4-dimethylphenylhydrazone Ribitol Acetate to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-", "3,4-dimethylphenylhydrazone ribitol acetate is reacted with urea in water to form the desired compound, 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-." ] } | |
CAS番号 |
59389-71-8 |
製品名 |
1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- |
分子式 |
C₂₅H₃₁N₃O₁₀ |
分子量 |
533.53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)

![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)
